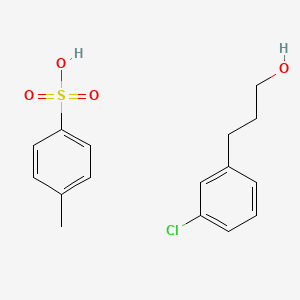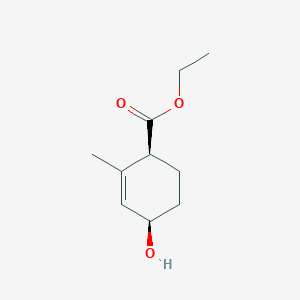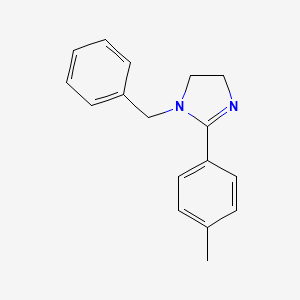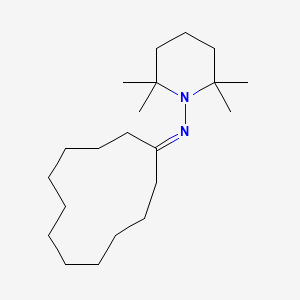
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups, one oxo group, and one 2-chlorophenyl group. It is known for its reactivity and utility in synthetic chemistry, particularly in the formation of phosphorus-containing ligands and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorodiphenylphosphine with 2-chlorophenyl magnesium bromide. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction proceeds as follows:
[ \text{Ph}_2\text{PCl} + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl group.
Diphenylphosphine oxide: Contains an oxo group but lacks the 2-chlorophenyl group.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and 2-chlorophenyl groups.
Uniqueness
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both an oxo group and a 2-chlorophenyl group, which confer distinct reactivity and properties. This combination of functional groups makes it particularly useful in applications requiring specific electronic and steric characteristics.
Properties
CAS No. |
61102-87-2 |
|---|---|
Molecular Formula |
C18H14ClOP |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-chloro-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VLFCZTSJSZIJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)

![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)



![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
